5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine
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Overview
Description
5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is a complex organic compound with a unique structure that includes a pyridine ring fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dioxin ring. The dibromoethenyl group is then added through a halogenation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine: Similar structure but with a chloromethyl group instead of a dibromoethenyl group.
2,2-Dimethyl-4H-[1,3]dioxino[4,5-c]pyridine: Lacks the dibromoethenyl group, leading to different reactivity and applications.
Uniqueness
5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is unique due to the presence of the dibromoethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
63892-64-8 |
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Molecular Formula |
C12H13Br2NO2 |
Molecular Weight |
363.04 g/mol |
IUPAC Name |
5-(2,2-dibromoethenyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C12H13Br2NO2/c1-7-11-9(6-16-12(2,3)17-11)8(5-15-7)4-10(13)14/h4-5H,6H2,1-3H3 |
InChI Key |
JWDXAQAESVVADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=C(Br)Br |
Origin of Product |
United States |
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